Cas no 1806759-03-4 (4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride)

4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride
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- インチ: 1S/C6H3BrClF2NO2S/c7-3-1-4(6(9)10)11-2-5(3)14(8,12)13/h1-2,6H
- InChIKey: GAPHFCVWQVBCJA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=NC=C1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 295
- トポロジー分子極性表面積: 55.4
- XLogP3: 2.2
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079527-500mg |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 500mg |
$790.55 | 2022-03-31 | |
Alichem | A029079527-250mg |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 250mg |
$480.00 | 2022-03-31 | |
Alichem | A029079527-1g |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chlorideに関する追加情報
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4): A Versatile Building Block for Modern Chemistry
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4) is a highly specialized chemical compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine-based sulfonyl chloride derivative serves as a crucial intermediate for synthesizing more complex molecules, particularly in drug discovery and material science applications.
The compound features a unique combination of functional groups, including a bromine substituent, difluoromethyl group, and sulfonyl chloride moiety, making it exceptionally valuable for cross-coupling reactions and nucleophilic substitutions. Researchers particularly value its 4-bromo-2-difluoromethylpyridine core structure, which can be further modified to create targeted bioactive molecules.
Recent trends in medicinal chemistry have shown growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability and membrane permeability. The difluoromethyl group in 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride contributes to these desirable properties while the sulfonyl chloride functionality provides an excellent handle for further derivatization.
In pharmaceutical applications, this compound serves as a precursor for developing kinase inhibitors and GPCR modulators, addressing current research needs in oncology and CNS disorders. The presence of both bromine and sulfonyl chloride groups allows for sequential functionalization, making it ideal for combinatorial chemistry approaches.
From a synthetic chemistry perspective, 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride offers multiple advantages. The electron-withdrawing nature of the sulfonyl chloride group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom enables various transition metal-catalyzed coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.
The compound's stability and reactivity profile make it particularly suitable for high-throughput screening applications. Many researchers are exploring its potential in creating fluorinated heterocyclic libraries for drug discovery programs, especially targeting protein-protein interactions that are challenging to modulate with traditional small molecules.
In material science, derivatives of 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride have shown promise in developing organic electronic materials. The fluorine atoms contribute to electron transport properties while the sulfonamide derivatives can form self-assembled monolayers with interesting surface properties.
Quality control of 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride typically involves HPLC analysis to ensure high purity (>98%), which is critical for its applications in sensitive synthetic transformations. The compound is usually supplied as a crystalline solid and requires storage under inert atmosphere to maintain stability.
Recent publications have highlighted innovative uses of this building block in proteolysis targeting chimera (PROTAC) development, where its dual functionality enables simultaneous attachment to E3 ligase binders and target protein binders. This application aligns with current trends in targeted protein degradation therapies.
From a commercial perspective, the demand for 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride has been steadily increasing, particularly from contract research organizations specializing in fluorinated compound libraries. The compound's versatility in creating bioisosteres makes it valuable for lead optimization in drug discovery.
Environmental considerations for handling this compound include standard precautions for sulfonyl chlorides, though its pyridine-difluoromethyl structure offers advantages in terms of biodegradability compared to some traditional sulfonylating agents. Researchers are increasingly interested in such eco-friendly synthetic intermediates.
The future outlook for 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride appears promising, with potential applications expanding into PET radiopharmaceuticals (using the bromine for isotopic exchange) and fluorescent probes (leveraging the fluorinated pyridine core). These applications address current needs in diagnostic imaging and chemical biology tools.
Analytical characterization of this compound typically involves 1H/19F NMR, mass spectrometry, and elemental analysis to confirm structure and purity. The distinctive difluoromethyl proton signal in NMR (appearing as a triplet of triplets around 6 ppm) serves as a convenient marker for reaction monitoring.
In conclusion, 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4) represents a sophisticated chemical tool that bridges multiple disciplines. Its unique combination of halogen, fluorine, and sulfonyl functionalities makes it indispensable for modern synthetic challenges in medicinal chemistry and materials science.
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